molecular formula C19H22N2O4S B3487963 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No.: B3487963
M. Wt: 374.5 g/mol
InChI Key: FWYBYNJTEVAKNC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dimethyl groups and a morpholinylsulfonylphenyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as catalytic reactions, high-pressure conditions, and continuous flow processes to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
  • 4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide

Uniqueness

3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)26(23,24)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYBYNJTEVAKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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